![molecular formula C16H21ClN4 B11937417 3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride CAS No. 882865-03-4](/img/structure/B11937417.png)
3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride is a complex organic compound that belongs to the class of heterocyclic amines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of a substituted aniline with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts such as acids or bases, and solvents like ethanol or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1H-pyrazolo[3,4-b]quinolin-4-amine: Lacks the N-(pentan-2-yl) substituent.
N-(Pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine: Lacks the 3-methyl substituent.
1H-pyrazolo[3,4-b]quinolin-4-amine: Lacks both the 3-methyl and N-(pentan-2-yl) substituents
Uniqueness
The unique combination of the 3-methyl and N-(pentan-2-yl) substituents in 3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride contributes to its distinct chemical properties and potential biological activities. This makes it a valuable compound for various scientific research and industrial applications .
Propriétés
Numéro CAS |
882865-03-4 |
|---|---|
Formule moléculaire |
C16H21ClN4 |
Poids moléculaire |
304.82 g/mol |
Nom IUPAC |
3-methyl-N-pentan-2-yl-2H-pyrazolo[3,4-b]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H20N4.ClH/c1-4-7-10(2)17-15-12-8-5-6-9-13(12)18-16-14(15)11(3)19-20-16;/h5-6,8-10H,4,7H2,1-3H3,(H2,17,18,19,20);1H |
Clé InChI |
PICGOZFOYMYMQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)NC1=C2C=CC=CC2=NC3=NNC(=C13)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


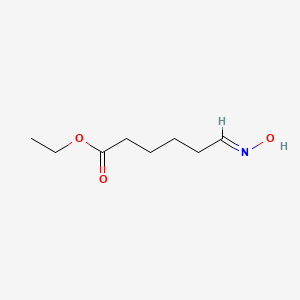
![1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide](/img/structure/B11937348.png)
![propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11937349.png)
![Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11937360.png)
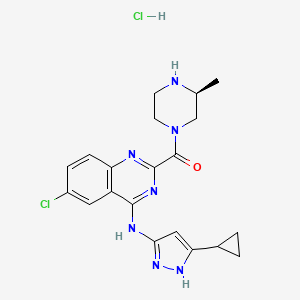
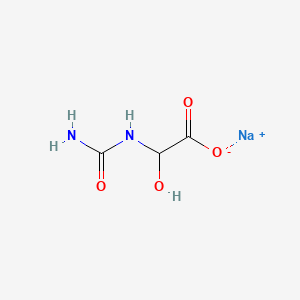

![4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile](/img/structure/B11937383.png)
![(3S,9bR)-3-(1H-indol-3-ylmethyl)-9b-methyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B11937389.png)
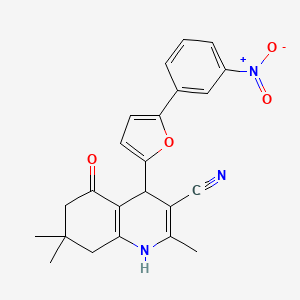
![(1E)-1-phenylethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11937398.png)
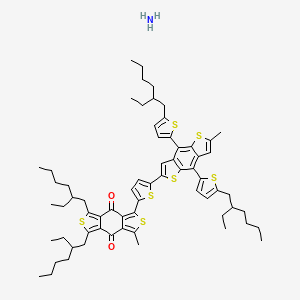
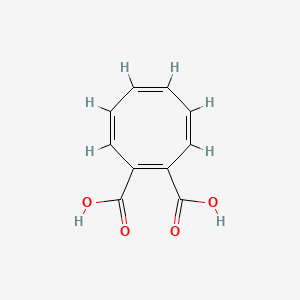
![methyl N-[(1S,2R)-2-[2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[3-methoxy-1-[4-[[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]sulfonyl]phenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B11937411.png)
